8-Chloroisoquinoline hydrochloride

Description

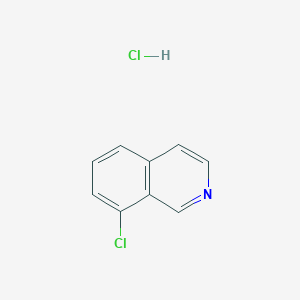

8-Chloroisoquinoline hydrochloride (CAS: 34784-07-1) is a halogenated isoquinoline derivative with the molecular formula C₉H₆ClN·HCl and a molecular weight of 200.06 g/mol (including the hydrochloride counterion). It is a crystalline solid with a boiling point of 289.5°C and is typically stored at room temperature . The compound is widely used as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors such as PRMT3 (protein arginine methyltransferase 3) . Its safety profile includes hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating careful handling .

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-chloroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-6H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNPPVOQVYXIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494879 | |

| Record name | 8-Chloroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-32-4 | |

| Record name | 8-Chloroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antimicrobial Properties

8-Chloroisoquinoline exhibits notable antimicrobial activity against various pathogens:

- Bacterial Inhibition : Research indicates that derivatives of 8-chloroisoquinoline show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold demonstrated minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

- Antifungal Activity : The compound has also been shown to possess antifungal properties, making it a candidate for developing new antifungal agents.

Anticancer Potential

The anticancer properties of 8-chloroisoquinoline derivatives have garnered attention in recent studies:

- Mechanism of Action : These compounds may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth.

- Case Studies : A study highlighted the effectiveness of certain 8-chloroisoquinoline derivatives against various cancer cell lines, demonstrating their potential as lead compounds for drug development .

Antiviral Activity

Emerging research suggests that 8-chloroisoquinoline may have antiviral properties:

- COVID-19 Research : Some derivatives have shown promising activity against viruses such as SARS-CoV-2 and dengue virus, indicating potential therapeutic applications in viral infections .

Applications in Drug Development

The unique properties of 8-chloroisoquinoline make it a valuable scaffold in drug discovery:

- Lead Compound Development : Its derivatives serve as lead compounds for the synthesis of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

- Pharmacological Studies : Ongoing research is focused on optimizing these compounds to enhance their efficacy and reduce toxicity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 8-Chloroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

This section compares 8-chloroisoquinoline hydrochloride with structurally and functionally related compounds, focusing on molecular properties, biological activity, and applications.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (PBS, pH 7.2) | Storage Conditions |

|---|---|---|---|---|---|

| This compound | C₉H₆ClN·HCl | 200.06 | Cl at 8-position | Not reported | Room temperature |

| 8-Isoquinoline methanamine hydrochloride | C₁₀H₁₀N₂·2HCl | 231.1 | NH₂CH₂ at 8-position | ~5 mg/ml | -20°C |

| 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride | C₁₁H₁₃Cl₂N₃ | 268.15 | Cl at 8-position, CH₃ at 2,6, NHNH₂ at 4 | Not reported | -20°C |

| 8-(Chloromethyl)-5-methoxyquinoline hydrochloride | C₁₁H₁₁Cl₂NO | 243.02 | ClCH₂ at 8-position, OCH₃ at 5 | Not reported | Not reported |

Key Observations :

- Substituent Effects: The 8-position chlorine in this compound is critical for its interaction with biological targets like PRMT3. However, bulky substituents (e.g., methyl or hydrazine groups in other derivatives) reduce solubility and stability, necessitating lower storage temperatures (-20°C).

Biological Activity

8-Chloroisoquinoline hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8-position. This compound is primarily studied for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting cellular processes, which can lead to cell death in susceptible organisms. Research indicates that derivatives of this compound can serve as effective agents against resistant strains of bacteria and fungi, making them valuable in clinical settings.

2. Anticancer Potential

The anticancer properties of 8-chloroisoquinoline derivatives are particularly noteworthy. Studies have demonstrated that these compounds can inhibit the proteasome, a critical regulator of cell proliferation and apoptosis. This inhibition can sensitize cancer cells to chemotherapy and radiation therapy, enhancing treatment efficacy .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Metal Ion Interaction : The compound can chelate metal ions, which is crucial for its neuroprotective effects and potential applications in treating neurodegenerative diseases.

- Cellular Pathway Modulation : It affects inflammatory pathways and autophagy processes, which are significant in cancer biology.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, contributing to its antiproliferative effects .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 8-chloroisoquinoline derivatives in various experimental models:

- Study on Anticancer Activity : A study published in Molecules reported that 8-hydroxyquinoline derivatives, including 8-chloroisoquinoline, showed promising results as proteasome inhibitors. These findings suggest potential applications in overcoming drug resistance in cancer therapies .

- Antimicrobial Efficacy : Another research effort demonstrated that compounds derived from 8-chloroisoquinoline exhibited potent activity against resistant bacterial strains, indicating their potential as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key synthetic applications of 8-chloroisoquinoline hydrochloride in organic chemistry, and how can its reactivity be optimized in cross-coupling reactions?

- Methodological Answer : this compound is widely used in cross-dehydrogenative coupling (CDC) reactions with substituted toluenes and alcohols. For example, reactions with p-methylanisole yield N-alkyl amide products through benzylic or methoxy carbon activation. To optimize yields (37–91%), control reaction conditions (e.g., temperature, solvent polarity) and stoichiometric ratios of reactants. Use anhydrous solvents and inert atmospheres to minimize side reactions .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Compare yields with literature benchmarks and adjust catalyst loading (e.g., transition-metal catalysts) if needed.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, chemical-resistant suits, and eye protection. Inspect gloves for defects before use and dispose of contaminated PPE according to hazardous waste regulations. Work in a fume hood to avoid inhalation. Although some safety data sheets classify it as "no known hazard" (GHS), assume potential toxicity based on structural analogs (e.g., isoquinoline derivatives) and prioritize containment .

- Contradiction Note : Safety classifications may conflict; always apply precautionary principles despite ambiguous hazard data.

Q. How can HPLC be adapted to quantify this compound in complex mixtures?

- Methodological Answer : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M potassium dihydrogen phosphate and methanol (70:30 v/v) at 1 mL/min. Detect at 207 nm for optimal UV absorption. Validate the method by testing linearity (1–10 µg/mL), recovery rates (99–101%), and precision (RSD <1.5%) .

- Calibration Tip : Prepare standard solutions in triplicate and account for matrix effects by spiking samples with known concentrations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated CDC reactions?

- Methodological Answer : Discrepancies in yields (e.g., 37% vs. 91%) may arise from substrate electronic effects or competing pathways. Conduct mechanistic studies (e.g., DFT calculations) to identify rate-limiting steps. Use kinetic isotope effects (KIEs) or trapping experiments to detect intermediates. Compare results with analogous bromo- or iodo-substituted isoquinolines to isolate steric/electronic contributions .

- Data Analysis : Perform statistical tests (e.g., ANOVA) on replicated experiments to confirm significance of observed variations.

Q. What computational strategies are effective for predicting the regioselectivity of this compound in N-alkylation reactions?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and calculate activation barriers for competing pathways (e.g., benzylic vs. methoxy carbon activation). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Validate predictions with experimental kinetic data and substituent effect studies .

- Limitations : Address basis set limitations by cross-validating with higher-level methods (e.g., CCSD(T)) for critical intermediates.

Q. How should researchers design experiments to assess the environmental impact of this compound leakage?

- Methodological Answer : Simulate spill scenarios using OECD guidelines (e.g., biodegradation tests, aquatic toxicity assays with Daphnia magna). Quantify adsorption to soil via batch experiments with varying pH and organic matter content. Use LC-MS/MS to track degradation products and assess persistence .

- Ethical Reporting : Follow REACH regulations and disclose uncertainties in ecological risk assessments.

Data Presentation and Reproducibility

Q. What are the best practices for reporting crystallographic or spectroscopic data of this compound derivatives?

- Methodological Answer : For NMR, report chemical shifts (δ) in ppm relative to TMS, coupling constants (J) in Hz, and solvent used. For XRD, include CCDC deposition numbers, unit cell parameters, and R-factors. Adhere to IUPAC guidelines for compound numbering and nomenclature (e.g., avoid abbreviations like "8-Cl-IQ") .

- Reproducibility : Provide raw data (e.g., .cif or .jdx files) in supplementary materials and specify instrument calibration protocols.

Q. How can researchers address low reproducibility in synthetic protocols involving this compound?

- Methodological Answer : Document all variables (e.g., solvent batch, humidity, stirring rate) and use controlled-environment reactors. Share detailed procedural videos or step-by-step logs via open-access platforms. Collaborate with third-party labs for inter-laboratory validation .

- Case Study : Replicate the CDC reaction in under inert and ambient conditions to isolate oxygen-sensitive steps.

Ethical and Regulatory Compliance

Q. What ethical considerations apply when publishing toxicity data for this compound?

- Methodological Answer : Disclose conflicts of interest (e.g., funding sources) and adhere to OECD Good Laboratory Practice (GLP). Obtain institutional review board (IRB) approval for animal studies. Cite prior toxicological data from authoritative sources (e.g., NIST) .

- Transparency : Differentiate between peer-reviewed findings and preliminary data in publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.